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gp100 (45-59)

MHC restriction CD4+ T cell immuno-oncology

gp100 (45-59), sequence NRQLYPEWTEAQRLD, is a 15-amino-acid synthetic peptide derived from the melanocyte differentiation antigen glycoprotein 100 (gp100/Pmel17/SILV), a 661-amino-acid type I transmembrane glycoprotein overexpressed in melanomas and pigment cells. This peptide constitutes the minimal core of the dominant HLA-DRB1*0401 (HLA-DR4)-restricted MHC class II epitope gp100:44-59 and is specifically recognized by CD4+ T helper lymphocytes, distinguishing it functionally from the more extensively characterized class I-restricted gp100 epitopes such as gp100(209-217) and gp100(280-288) that engage CD8+ cytotoxic T cells.

Molecular Formula
Molecular Weight
Cat. No. B1575482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 (45-59)
SynonymsPmel 17 protein (45-59);gp100 (45-59)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

gp100 (45-59) Peptide: MHC Class II-Restricted Melanoma CD4+ Helper T Cell Epitope for Immunotherapy Research


gp100 (45-59), sequence NRQLYPEWTEAQRLD, is a 15-amino-acid synthetic peptide derived from the melanocyte differentiation antigen glycoprotein 100 (gp100/Pmel17/SILV), a 661-amino-acid type I transmembrane glycoprotein overexpressed in melanomas and pigment cells [1]. This peptide constitutes the minimal core of the dominant HLA-DRB1*0401 (HLA-DR4)-restricted MHC class II epitope gp100:44-59 and is specifically recognized by CD4+ T helper lymphocytes, distinguishing it functionally from the more extensively characterized class I-restricted gp100 epitopes such as gp100(209-217) and gp100(280-288) that engage CD8+ cytotoxic T cells [2][3]. The gp100(45-59) sequence lacks the N-terminal tryptophan (W44) present in the full-length epitope gp100(44-59), yet shares an identical MHC binding core region anchored at Leu48 (P1), with suboptimal secondary anchors identified at positions P4 (Glu51), P7 (Glu54), and P9 (Gln56) through X-ray crystallography at 2.5 Å resolution [4].

Why gp100 (45-59) Cannot Be Interchanged with Other gp100 Peptide Fragments in Immunological Research and Procurement


The notion that any gp100-derived peptide can serve interchangeably in immunological assays or vaccine formulations is contradicted by fundamental differences in MHC restriction class, T cell subset engagement, natural processing efficiency, and allele-specific population coverage. gp100 (45-59) is an MHC class II-restricted epitope that activates CD4+ helper T cells through HLA-DRB1*0401, whereas gp100(209-217) and gp100(280-288) are MHC class I-restricted epitopes that prime CD8+ cytotoxic T lymphocytes via HLA-A*0201—these distinct restriction elements govern entirely divergent immunological outcomes [1]. Even within the class II epitope family, substitution is unreliable: gp100(74-89) and gp100(576-590) are restricted by HLA-DR7, while gp100(175-189) requires HLA-DR53/DQw6, meaning each epitope addresses a distinct patient subpopulation [2]. Furthermore, the naturally processed abundance of the 45-59 fragment on tumor cells is approximately 500 copies per cell, 9-fold lower than the 44-59 counterpart at 4,500 copies per cell, indicating that N-terminal truncation significantly impacts epitope representation despite an identical MHC binding core [3][4]. These differences render generic substitution scientifically invalid without accounting for HLA haplotype compatibility, target T cell subset, and epitope processing efficiency.

gp100 (45-59) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decision-Making


MHC Class II (CD4+) vs. Class I (CD8+) Restriction: Fundamentally Distinct T Cell Subset Targeting

gp100 (45-59) is an HLA-DRB1*0401-restricted MHC class II epitope that selectively activates CD4+ helper T cells, in contrast to the well-known gp100(209-217) [IMDQVPFSV] and gp100(280-288) [YLEPGPVTA] peptides, which are HLA-A*0201-restricted MHC class I epitopes that engage CD8+ cytotoxic T lymphocytes [1]. This class-level distinction is critical: CD4+ T cells provide helper functions for CTL induction, B cell activation, and can exert direct cytotoxicity, while CD8+ T cells mediate direct tumor cell killing. In a two-trial clinical comparison, immunization with class I peptides alone (gp100:209-217(210M) + MART-1:26-35(27L)) successfully sensitized 95% (21/22) of patients against the native gp100:209-217 peptide, whereas addition of the class II gp100:44-59 peptide reduced this success rate to 50% (P < 0.005), with a significantly lower degree of sensitization (P = 0.01) [2]. This demonstrates that class II peptide co-administration profoundly alters—and can diminish—class I-restricted CD8+ T cell responses.

MHC restriction CD4+ T cell immuno-oncology melanoma vaccine

Naturally Processed Epitope Copy Number: gp100(45-59) vs. gp100(44-59) Quantified on Tumor Cells

Quantitative mass spectrometry analysis of naturally processed peptides eluted from HLA-DR4 molecules on melanoma cells revealed that gp100(45-59) [NRQLYPEWTEAQRLD] is present at 500 copies per cell, a 9-fold lower abundance than the full-length gp100(44-59) [WNRQLYPEWTEAQRLD] at 4,500 copies per cell, despite sharing an identical MHC binding core region anchored at Leu48 (P1) [1][2]. Other overlapping fragments were detected at even lower levels: gp100(46-59) at 800 copies/cell, gp100(45-57) at 900 copies/cell, and gp100(46-57) at 300 copies/cell. The N-terminal Trp44 residue, while not a direct MHC anchor, appears to contribute to epitope processing efficiency or stability within the endosomal compartment, as demonstrated by the fact that endosomal localization is necessary for gp100(44-59) presentation and melanosomal sequestration dramatically reduces epitope availability [3].

naturally processed epitope HLA-DR4 copy number mass spectrometry

HLA-DR4 Binding Affinity: Wild-Type and Altered Peptide Ligand Quantitative Comparison

The wild-type gp100(44-59) peptide, which shares the identical MHC binding core with gp100(45-59), exhibits an intermediate binding affinity for purified HLA-DR4 with an IC50 of 627 nM measured by competitive binding assay [1]. Structure-guided APL design produced variants with substantially improved binding: the E54L substitution at the P7 secondary anchor position reduced the IC50 to 65 nM (9.6-fold improvement), while E54T achieved 104 nM (6.0-fold improvement), and P50A at the P3 position reached 189 nM (3.3-fold improvement) [1]. Critically, enhanced MHC binding did not uniformly translate to enhanced T cell recognition: the Q56A APL at the P9 anchor position, with an IC50 of 276 nM (2.3-fold improvement over WT), conferred approximately 5-fold enhanced IFN-γ secretion by the gp100-specific G7 CD4+ T cell clone compared to WT peptide, as measured by ELISA at peptide concentrations from 0.01-100 μM [2]. This disconnect between MHC binding and T cell activation highlights that procurement decisions for APL variants must be guided by the specific assay endpoint: MHC binding improvement does not predict TCR engagement outcomes.

MHC binding affinity IC50 altered peptide ligand vaccine design

CD4+ T Cell Immunogenicity Hierarchy Among Melanoma Helper Peptides: Quantitative Ranking in Vaccinated Patients

In a study of 37 stage IIIB-IV melanoma patients vaccinated with a 6-helper-peptide mixture (6MHP) in incomplete Freund's adjuvant, CD4+ T cell responses to individual epitopes were quantified by IFN-γ ELISPOT in peripheral blood (PBMC) and sentinel immunized nodes (SIN) [1]. The gp100(44-59) peptide [WNRQLYPEWTEAQRLD], which shares the binding core with gp100(45-59), induced detectable CD4+ responses in only 5% (2/37) of patients in PBMC and 6% in SIN—the lowest among all six peptides tested. By comparison, MAGE-A3(281-295) elicited responses in 49% (18/37) of patients, tyrosinase(386-406) in 32% (12/37), and Melan-A/MART-1(51-73) in 24% (9/37) [1]. The overall CD4+ response rate across all peptides was 65% (24/37) in SIN and 38% (14/37) in PBMC. This low intrinsic immunogenicity of the gp100 epitope, attributed to its nature as a non-mutated self-antigen with intermediate MHC binding affinity, is consistent with the observation that WT gp100(44-59)-raised T cell cultures were reported to be non-specific in IFN-γ ELISPOT assays [2].

immunogenicity CD4+ T cell peptide vaccine ELISPOT

APL Engineering Strategy: Q56A Substitution Rescues CD4+ T Cell Recognition Specificity Over Wild-Type

The wild-type gp100(44-59) epitope, when used to stimulate PBMC from DR4+ melanoma patients in vitro, generated T cell cultures that were non-specific—they failed to discriminate between WT peptide and irrelevant control peptides in IFN-γ ELISPOT assays [1]. In contrast, PBMC cultures stimulated with the Q56A APL (Gln→Ala substitution at the P9 secondary anchor position) produced T cells that specifically recognized both the Q56A peptide and the WT gp100(44-59) peptide, and additionally recognized HLA-DR4+/gp100+ melanoma cells in GM-CSF ELISA assays [1]. The Q56A substitution was identified as the optimal APL from a panel of single-amino-acid substitutions at MHC anchor residues, with a 10-fold enhancement in T cell recognition by the G7 CD4+ clone as reported in the original abstract, and a ~5-fold enhancement in IFN-γ and GM-CSF secretion confirmed in subsequent publication [2]. Mechanistically, the Q56A substitution at P9 improved the suboptimal secondary MHC anchor while preserving TCR contact residues, resulting in enhanced peptide-MHC stability without disrupting the TCR interface—a strategy that cannot be achieved with the WT peptide alone [3].

altered peptide ligand TCR recognition Q56A vaccine enhancement

Optimal Research and Procurement Application Scenarios for gp100 (45-59) Based on Quantitative Evidence


CD4+ Helper T Cell Epitope Mapping and Immune Monitoring in HLA-DRB1*0401+ Melanoma Patients

gp100 (45-59) is the preferred reagent for monitoring CD4+ T helper cell responses in melanoma patients carrying the HLA-DRB1*0401 allele, which represents approximately 15-25% of the North American Caucasian population [1]. For immune monitoring by IFN-γ ELISPOT or intracellular cytokine staining, the Q56A APL variant provides superior sensitivity over WT peptide, with ~5-fold enhanced cytokine detection and the critical ability to generate peptide-specific rather than non-specific T cell cultures [2]. Given the low intrinsic immunogenicity of the WT epitope (5% PBMC response rate), use of the APL for in vitro sensitization (IVS) prior to ELISPOT readout is recommended, with 10-20 day IVS cultures stimulated with 20 μM peptide as described in published protocols [3]. The 45-59 fragment may be preferred over 44-59 in studies focused on the minimal MHC binding core, as it more precisely represents the naturally processed epitope boundaries anchored at Leu48 (P1).

Polyvalent Melanoma Peptide Vaccine Formulation Requiring Combined CD4+ and CD8+ T Cell Activation

For polyvalent vaccine formulations combining class I and class II epitopes, gp100 (45-59) provides the CD4+ helper component restricted by HLA-DRB1*0401 [1]. However, the clinical evidence from Phan et al. (2003) demonstrates that co-administration of the class II gp100:44-59 peptide with class I peptides (gp100:209-217(210M) and MART-1:26-35(27L)) in Montanide ISA-51 reduced CD8+ T cell immunization success from 95% to 50% (P < 0.005), possibly via CD4+CD25+ regulatory T cell activation or altered CD8+ T cell trafficking [2]. This finding has direct implications for vaccine formulation design: gp100(45-59) should not be assumed to provide beneficial CD4+ help in all contexts, and its inclusion requires careful immunological monitoring for potential suppression of class I-restricted responses. The peptide is administered subcutaneously at 1 mg/dose emulsified in incomplete Freund's adjuvant, with a 3-weekly schedule for 4 doses per treatment cycle, based on the NCI Surgery Branch clinical protocol [3].

Structure-Guided Altered Peptide Ligand Design for Enhanced Immunogenicity Studies

The gp100(45-59) epitope provides a well-characterized template for structure-guided APL engineering, supported by the 2.5 Å crystal structure of the gp100(44-59)-HLA-DR4 complex (PDB: 4IS6) [1]. The structural data identifies Leu48 as the P1 anchor and reveals suboptimal secondary anchors at P4 (Glu51), P7 (Glu54), and P9 (Gln56), enabling rational substitution design [2]. For procurement purposes, the following APL variants have been functionally characterized: E54L (IC50 = 65 nM, 9.6-fold improved MHC binding), E54T (IC50 = 104 nM, 6.0-fold improvement), and Q56A (5-fold enhanced T cell recognition with preserved specificity for melanoma cells) [2][3]. The Ii-Key/gp100 hybrid peptide approach, which fuses the LRMK Ii-Key segment to gp100(48-58) via a polymethylene linker, provides an alternative engineering strategy with 3- to 5-fold enhancement of total ELISPOT responses in DR4-transgenic mice [4]. These variants should be procured with specified purity ≥90% by HPLC/MS for reliable in vitro immunological assays.

HLA-DR4-Restricted Antigen Processing and Presentation Mechanistic Studies

gp100 (45-59) is uniquely suited for investigating MHC class II antigen processing and presentation pathways in melanoma, as its processing has been mechanistically dissected [1]. The epitope requires endosomal localization for efficient presentation; gp100 protein internalized from the plasma membrane via the AP-2 adaptor complex is a major source for epitope production, and depletion of AP-2 by siRNA significantly reduces presentation [1]. In melanosome-containing melanomas, gp100 accumulates in stage II melanosomes devoid of MHC-II, leading to dramatically reduced gp100(44-59) presentation, while melanoma de-differentiation with loss of melanosomal components increases epitope availability in LAMP-1(high)/MHC-II(+) late endosomes [1]. The 45-59 fragment, with its intermediate natural abundance (500 copies/cell), provides a sensitive probe for quantifying changes in antigen processing efficiency under different cellular differentiation states or pharmacological interventions targeting endosomal trafficking. This application is distinct from class I epitope processing studies, which depend on proteasomal cleavage and TAP transport rather than endosomal proteolysis.

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